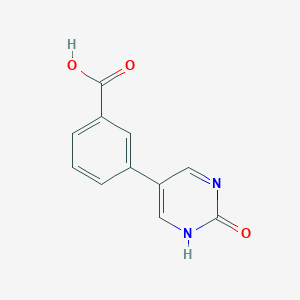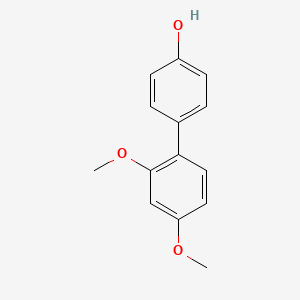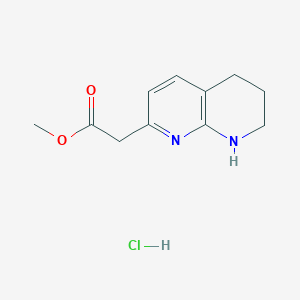![molecular formula C12H12F3N3O3 B3059756 [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate CAS No. 1255717-05-5](/img/structure/B3059756.png)
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Übersicht
Beschreibung
[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate: is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets can vary depending on the specific substituents on the oxadiazole ring.
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . For instance, some oxadiazoles have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazoles, it’s plausible that this compound could interfere with essential biochemical pathways in infectious organisms, leading to their inhibition .
Pharmacokinetics
In silico results of related 1,3,4-oxadiazoles indicated that these compounds agree to the lipinski rules of five, suggesting a positive oral bioavailability .
Result of Action
Related 1,2,4-oxadiazoles have shown anti-infective activities, suggesting that they may inhibit the growth or viability of infectious organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable precursor, such as a hydrazine derivative, with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the phenyl group: : The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the oxadiazole ring in the presence of a base.
Amination: : The ethylamine moiety is introduced by reacting the oxadiazole derivative with ethylamine under suitable conditions.
Trifluoroacetylation: : Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the phenyl group or the ethylamine moiety is oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the oxadiazole ring or the trifluoroacetate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: : Oxidation of the phenyl group can lead to the formation of benzoic acid derivatives.
Reduction: : Reduction of the oxadiazole ring can result in the formation of amines or alcohols.
Substitution: : Substitution reactions can yield a variety of derivatives with different functional groups attached to the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activities. It has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani.
Medicine
The compound has been investigated for its potential medicinal properties, including its use as an anti-infective agent. Its heterocyclic structure is similar to that of several drugs, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: : This compound is structurally similar but has a methanamine group instead of an ethylamine group.
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1 H-pyrrole-2,5-dione: : This compound contains a pyrrole ring instead of an ethylamine group.
Uniqueness
The uniqueness of [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.C2HF3O2/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;3-2(4,5)1(6)7/h2-7H,11H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOXGLYUJDLYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-05-5 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-phenyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanol, 2,2'-((1-((2-propenyloxy)methyl)-1,2-ethanediyl]bis(oxy))bis-, bis(4-methylbenzenesulfonate)](/img/structure/B3059685.png)

![tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate](/img/structure/B3059690.png)

![tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059692.png)
![2-(1'-(tert-Butoxycarbonyl)-5,6-dimethoxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B3059693.png)
![tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059694.png)

